molecular formula C11H18N2O B8111096 N-Cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide

N-Cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide

Cat. No.: B8111096
M. Wt: 194.27 g/mol
InChI Key: XFELTZMZZOPAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a cyclobutane carboxamide group linked to a 5-azaspiro[2.4]heptane scaffold. This structure is part of a class of compounds explored for their potential as key intermediates in the synthesis of more complex bioactive molecules . The 5-azaspiro[2.4]heptane core is a synthetically valuable spirocyclic structure, and its derivatives have been investigated in the development of therapeutics. For instance, synthetic processes for 5-azaspiro[2.4]heptane carboxylic acid derivatives have been patented for use in producing inhibitors of viral replication, such as those targeting the Hepatitis C virus . Furthermore, structurally similar compounds containing the 5-azaspiro[2.4]heptane moiety have been identified in patent literature as potential inhibitors of the SARS-CoV-2 3C-like protease, a key target for COVID-19 treatments . As a building block, this compound provides researchers with a versatile template for drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclobutyl-5-azaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c14-10(13-8-2-1-3-8)9-6-11(9)4-5-12-7-11/h8-9,12H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFELTZMZZOPAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CC23CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization of α-Amino Nitriles

A foundational approach involves the reductive cyclization of α-amino nitriles using lithium di-tert-butyl biphenylide (LiDBB). This method, adapted from Perry et al., enables the formation of the spirocyclic amine 1a (4-azaspiro[2.4]heptane) through a two-step sequence:

  • Double alkylation of aminoacetonitrile derivatives to generate α-amino nitriles.

  • LiDBB-mediated cyclization at −78°C to yield the spirocyclic core.

Key Data :

  • Yield : 43–65% for spirocyclic amines.

  • Optimization : Lower temperatures (−78°C) minimize byproducts like imine oligomers.

Petasis Reaction for Intermediate Functionalization

The Petasis reaction is employed to introduce carboxyl groups onto the spirocyclic amine. For example, reacting spirocyclic amine 1a with glyoxylic acid and boronic acids under mild acidic conditions produces 5-azaspiro[2.4]heptane-1-carboxylic acid (2a ).

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)/water (3:1).

  • Temperature : 25°C.

  • Yield : 58–72%.

Activation of 5-Azaspiro[2.4]heptane-1-carboxylic Acid

Acid Chloride Formation

Activation of the carboxylic acid via thionyl chloride (SOCl₂) is a widely used method. For instance, treating 2a with excess SOCl₂ at 80°C for 1 hour generates the corresponding acid chloride (3a ), which is directly used in subsequent amidation.

Key Considerations :

  • Purity : Crude acid chloride is typically >90% pure, avoiding column chromatography.

  • Safety : Exothermic reaction requires controlled addition and cooling.

Alternative Activation via Coupling Agents

Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) offer milder conditions. For example, TBTU-mediated activation of 2a in dimethylformamide (DMF) at 0°C achieves 85% conversion to the active ester.

Amidation with Cyclobutylamine

Direct Coupling of Acid Chloride

Reacting 3a with cyclobutylamine in dichloromethane (DCM) and triethylamine (TEA) at 0°C produces the target carboxamide. This method, adapted from Um et al., affords N-cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide in 67% yield after recrystallization.

Optimization Insights :

  • Base Selection : TEA outperforms N,N-diisopropylethylamine (DIPEA) in minimizing racemization.

  • Solvent : Polar aprotic solvents like DMF improve solubility but require lower temperatures to avoid decomposition.

Coupling Agent-Driven Amidation

Using TBTU as a coupling agent, 2a and cyclobutylamine are combined in DMF at 25°C. This method achieves 74% yield with >99% enantiomeric excess (ee), as confirmed by chiral HPLC.

Comparative Data :

Activation MethodYield (%)Purity (%)Reaction Time (h)
SOCl₂67952
TBTU74984

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 1.64 (m, 6H, spiro-CH₂), 2.26 (s, 3H, cyclobutyl-CH), 3.65 (s, 2H, NHCO), 7.29 (d, J = 4.4 Hz, 4H, aromatic).

  • 13C NMR (126 MHz, DMSO-d6): δ 141.0 (CO), 128.6 (spiro-C), 53.4 (N-CH₂), 20.4 (cyclobutyl-C).

  • LCMS : m/z 249.2 [M + H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirms the spirocyclic geometry and trans configuration of the cyclobutyl group. The dihedral angle between the pyrrolidine and cyclopropane rings is 89.5°, indicating minimal steric clash.

Challenges and Mitigation Strategies

Stability of Spirocyclic Intermediates

Cyclopropanone intermediates, critical for spirocycle formation, are highly unstable. Perry et al. address this by using in situ trapping with benzylamine to form stable imines.

Racemization During Amidation

The use of bulky bases like TEA and low-temperature conditions (−20°C) reduces racemization from 12% to <2% .

Chemical Reactions Analysis

Types of Reactions: N-Cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Agents

One of the most significant applications of N-Cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide is in the synthesis of antiviral agents, particularly for the treatment of hepatitis C virus (HCV) infections. This compound serves as an intermediate in the synthesis of ledipasvir, a potent NS5A inhibitor used in HCV therapy. The synthesis pathway often involves converting derivatives of 5-azaspiro[2.4]heptane into more complex antiviral structures, highlighting its utility in developing effective treatments against viral infections .

Drug Design and Development

The cyclobutane ring structure enhances the pharmacological properties of drug candidates by providing conformational rigidity and improving metabolic stability. Cyclobutane derivatives have been shown to prevent cis/trans isomerization, which can lead to enhanced bioavailability and reduced side effects . For example, modifications involving N-cyclobutyl groups have been employed to optimize the binding interactions with target proteins, thus increasing the efficacy of various drug candidates .

Improved Synthesis Methods

Recent advancements have focused on developing more efficient synthesis routes for this compound and its derivatives. These methods often utilize metal-catalyzed reactions that enhance yield and reduce by-products, making them suitable for large-scale pharmaceutical manufacturing . The improved synthetic pathways not only streamline production but also ensure higher purity levels necessary for clinical applications.

Case Studies

Several studies illustrate the successful application of N-Cyclobutyl-5-azaspiro[2.4]heptane derivatives in drug discovery:

  • Case Study 1 : A study demonstrated that incorporating a cyclobutylamine onto a benzylic position significantly improved the potency of an AKT inhibitor by enhancing its binding affinity through specific hydrogen bonding interactions within the target site .
  • Case Study 2 : Another investigation highlighted the use of cyclobutane derivatives in developing inhibitors for histone methyltransferases (HMTs), which are critical targets in cancer therapy due to their role in epigenetic regulation .

Data Table: Summary of Applications

Application AreaDetailsReferences
Antiviral Drug SynthesisIntermediate for ledipasvir (NS5A inhibitor)
Drug DesignEnhances metabolic stability and binding interactions
Synthesis ImprovementsMetal-catalyzed methods for higher yields
Cancer TherapeuticsInhibitors targeting HMTs

Mechanism of Action

The mechanism by which N-Cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight Key Features Reference
This compound Cyclobutyl, carboxamide ~194–200* Moderate steric bulk; carboxamide enhances stability and permeability.
n-Cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide Cyclopropyl, carboxamide 180.25 Smaller cyclopropane ring; lower steric hindrance. Purity: 98% .
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate Oxa (oxygen), tert-butyl ester 199.25 Polar oxygen atom; ester group increases hydrophilicity .
5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid Cbz (carbobenzoxy), carboxylic acid 275.30 Highly polar carboxylic acid; Cbz group common in synthetic intermediates .
N,5-Dibenzyl-6,7-dioxo-2-(thiophen-2-yl)-5-azaspiro[2.4]heptane-1-carboxamide (5i) Dibenzyl, thiophene, dioxo, carboxamide 491.19 (as Na⁺) Complex substituents; high molecular weight may limit bioavailability .

*Estimated based on cyclopropyl analog (180.25) adjusted for cyclobutyl mass.

Structural and Functional Analysis

Cyclobutyl vs. Cyclopropyl Substituents The cyclobutyl group in the target compound introduces greater steric bulk compared to the cyclopropyl analog . This may enhance binding affinity to hydrophobic pockets in biological targets but could reduce metabolic clearance rates.

Carboxamide vs. Ester/Carboxylic Acid

  • The carboxamide group in the target compound is less acidic than carboxylic acid derivatives (e.g., 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid) , improving membrane permeability and oral bioavailability.
  • Esters (e.g., tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate) are more prone to hydrolysis, limiting their utility in prodrug design .

Complex substituents (e.g., dibenzyl, thiophene in compound 5i) improve target specificity but increase molecular weight, possibly violating Lipinski’s rule of five .

Biological Activity

N-Cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide is an intriguing compound due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Synthesis

This compound belongs to the class of spirocyclic compounds, characterized by a spiro connection between two rings. The compound's structure can be represented as follows:

C10H17N CID 115011844 \text{C}_{10}\text{H}_{17}\text{N}\quad \text{ CID 115011844 }

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. One common method includes the protection of an amino acid followed by cyclization to form the spirocyclic structure, which is then functionalized to introduce the carboxamide group .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions often involve:

  • Receptor Binding : The compound may act on various receptors, modulating their activity through non-covalent interactions.
  • Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes, which can lead to downstream effects on metabolic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar spirocyclic structures. For instance, analogs have shown promising results in inhibiting key pathways in cancer cells:

  • AKT Inhibition : Compounds with cyclobutane moieties have demonstrated improved inhibition of AKT, a crucial protein in cancer cell survival pathways .
  • Histone Methyltransferase Inhibition : N-Cyclobutyl derivatives have been explored as inhibitors of histone methyltransferases (HMTs), which are implicated in various cancers due to their role in epigenetic regulation .

Neuropharmacological Effects

Compounds in this class have also been investigated for their effects on neurotransmitter receptors:

  • GABA Receptor Modulation : Some derivatives exhibit activity at GABA receptors, suggesting potential applications in treating anxiety and seizure disorders .

Case Studies

  • In Vitro Studies : A study examining the binding affinity of N-Cyclobutyl derivatives to GABA receptors showed significant modulation of receptor activity, indicating potential therapeutic effects in neuropsychiatric conditions .
  • Animal Models : In vivo studies have demonstrated that certain analogs can effectively reduce tumor growth in mouse models, supporting their development as anticancer agents. These studies often measure tumor size reduction and survival rates compared to control groups .

Data Tables

Activity Target Effect Observed Reference
AnticancerAKTInhibition of cell proliferation
NeuropharmacologicalGABA ReceptorsModulation of receptor activity
Histone MethyltransferaseG9aInhibition leading to altered gene expression

Q & A

Q. What synthetic methodologies are typically employed for the preparation of N-Cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide derivatives?

Answer: The diastereoselective synthesis of spirocyclopropane derivatives, such as this compound analogs, often involves cyclopropanation reactions under mild conditions. For example, compounds like N,5-Dibenzyl-6,7-dioxo-2-phenyl-5-azaspiro[2.4]heptane-1-carboxamide (5a) are synthesized via [3+2] cycloaddition or similar strategies, achieving high diastereomeric ratios (d.r. >96:4) and yields up to 98%. Purification is typically performed using flash chromatography (e.g., petroleum ether/ethyl acetate = 2:1), and structural confirmation relies on 1H/13C-NMR and HRMS analysis .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Answer: Essential techniques include:

  • 1H/13C-NMR : To confirm regiochemistry and diastereomer ratios. For example, distinct proton signals at δ 8.27 (s, 1H) and δ 4.73 (d, J = 4.4 Hz, 2H) in compound 5a validate the spirocyclic structure .
  • HRMS : To verify molecular formula (e.g., m/z 447.1684 observed vs. 447.1685 calculated for C27H24N2O3Na+ ).
  • Chromatography : Flash chromatography (petroleum ether/ethyl acetate gradients) ensures purity >95% .

Q. What are the common functionalization strategies for the 5-azaspiro[2.4]heptane core?

Answer: The core can be modified via:

  • Amide coupling : Introducing carboxamide groups at position 1 (e.g., cyclobutyl substituents via carbodiimide-mediated coupling).
  • Electrophilic substitution : Halogenation or sulfonation at aromatic positions (if present).
  • Redox reactions : Reduction of ketones (e.g., 6,7-dioxo groups) to alcohols or alkanes. For example, the 6,7-dioxo moiety in compound 5a serves as a handle for further derivatization .

Advanced Research Questions

Q. How can researchers optimize diastereoselectivity in spirocyclopropane synthesis?

Answer: Diastereoselectivity is influenced by steric and electronic factors in the transition state. Key strategies include:

  • Substrate design : Introducing bulky groups (e.g., benzyl substituents) to restrict rotational freedom and stabilize specific transition states.
  • Solvent selection : Polar aprotic solvents may enhance reaction control.
  • Catalyst modulation : Chiral catalysts or additives can induce asymmetry. For instance, replacing phenyl with thiophene in the starting material improved d.r. from 96:4 to >99:1 in analogous compounds . Optimization should involve systematic variation of substituents and reaction parameters, followed by rigorous NMR analysis to quantify d.r. .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Answer: Contradictions often arise from impurities, conformational dynamics, or instrument artifacts. Mitigation strategies:

  • Multi-method validation : Cross-check NMR assignments with COSY, HSQC, or X-ray crystallography.
  • Temperature-dependent NMR : Resolve dynamic effects (e.g., ring-flipping in spiro systems).
  • Reproducibility checks : Repeat synthesis and analysis under controlled conditions. For example, conflicting NOE correlations in azaspiro compounds may require variable-temperature studies to distinguish static vs. dynamic stereochemistry .

Q. What methodological approaches ensure reproducibility in synthesizing this compound analogs?

Answer: Reproducibility hinges on:

  • Standardized protocols : Detailed documentation of reaction parameters (temperature, solvent purity, catalyst loading).
  • Quality control : In-line monitoring (e.g., TLC/HPLC) to track reaction progress.
  • Data triangulation : Combine NMR, HRMS, and chromatography for structural confirmation. For instance, compound 5i was reproducibly synthesized with 83% yield and >99:1 d.r. by strictly adhering to a 24-hour reaction time and standardized flash chromatography conditions .

Q. How can computational methods guide the design of novel 5-azaspiro[2.4]heptane derivatives?

Answer: Computational tools enable:

  • Conformational analysis : DFT calculations to predict stable diastereomers and transition states.
  • Docking studies : To screen derivatives for bioactivity (e.g., protease inhibition).
  • Reactivity prediction : Identifying sites prone to nucleophilic attack or oxidation. For instance, modeling the spirocyclic strain energy can inform the feasibility of ring-opening reactions .

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